2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound. It features a thienopyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings. The presence of an oxazole moiety and a sulfanyl group further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions The initial step often includes the formation of the thienopyrimidine core through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methyl groups on the oxazole and thienopyrimidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one has significant potential in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The oxazole and thienopyrimidine moieties can bind to active sites, modulating the activity of these targets. This interaction can trigger various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
What sets 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one apart is its combination of a thienopyrimidine core with an oxazole moiety and a sulfanyl group. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-7-9(8(2)18-15-7)6-20-13-14-10-4-5-19-11(10)12(17)16(13)3/h4-5H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTMCZPEALZIRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C(=O)N2C)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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